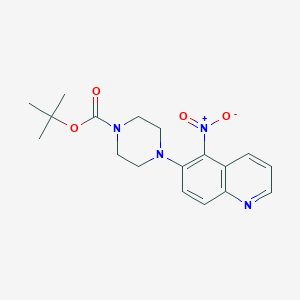

Tert-butyl 4-(5-nitroquinolin-6-YL)piperazine-1-carboxylate

説明

Quinoline Derivatives in Chemical Research

Quinoline derivatives have emerged as one of the most extensively studied heterocyclic scaffolds in medicinal chemistry and pharmaceutical research, attracting significant attention due to their remarkable structural diversity and broad spectrum of biological activities. The quinoline ring system serves as a privileged scaffold that exhibits exceptional versatility in drug development, with researchers demonstrating that quinoline and its various derivatives can be readily synthesized using numerous synthetic approaches to obtain pharmacologically active compounds. These derivatives have shown promise as antimicrobial agents, with particular emphasis on their antibacterial, antifungal, and antimycobacterial properties, making them valuable lead molecules for addressing infectious diseases.

The significance of quinoline derivatives extends beyond traditional antimicrobial applications, encompassing a wide range of therapeutic areas including oncology, cardiovascular medicine, and neurological disorders. Recent comprehensive reviews have highlighted the involvement of quinoline derivatives in addressing various therapeutic requirements, with these compounds serving as promising lead molecules for drug development. The structural framework of quinoline allows for extensive chemical modification, enabling researchers to fine-tune biological activity and pharmacological properties through strategic substitution patterns. Advanced synthetic methodologies, including multicomponent reactions such as the Povarov reaction, Gewald reaction, and Ugi reaction, have provided efficient and versatile approaches for constructing complex quinoline scaffolds in single-step procedures.

Modern quinoline research has focused on developing functionalized derivatives that incorporate additional pharmacophoric elements to enhance biological activity and selectivity. The integration of quinoline with other heterocyclic systems has led to the development of hybrid molecules with dual modes of action, potentially addressing issues of drug resistance and providing improved therapeutic efficacy. Structure-activity relationship studies have revealed that specific substitution patterns on the quinoline ring system can significantly influence biological activity, with researchers identifying optimal configurations for various therapeutic applications.

Significance of Nitroquinoline Compounds

Nitroquinoline compounds represent a specialized class of quinoline derivatives that incorporate nitro functional groups, significantly altering the electronic properties and biological activities of the parent quinoline structure. The introduction of nitro groups into quinoline scaffolds creates compounds with unique reactivity profiles and enhanced potential for medicinal applications. Research has demonstrated that nitroquinoline derivatives, such as 7-nitroquinoline and 8-nitroquinoline, exhibit distinct biological properties including antibacterial and antifungal activities, making them subjects of intense pharmaceutical research.

The nitro group significantly influences the electronic distribution within the quinoline ring system, affecting both the reactivity and the biological behavior of these compounds. Studies on 8-nitroquinoline have revealed interesting antioxidant properties, contributing to its potential therapeutic applications and highlighting the importance of nitro substitution in modifying biological activity. The presence of the nitro group also affects the acidity of adjacent protons, leading to interesting chemical behavior that can be exploited in synthetic transformations and drug design strategies.

Nitroquinoline compounds have found applications across multiple fields, serving as precursors in pharmaceutical synthesis, particularly in the development of antimicrobial agents. The compound 8-nitroquinoline has been utilized extensively in research related to nitro compounds, exploring their biological effects and mechanisms of action. Additionally, these compounds have demonstrated potential in industrial applications, particularly in the manufacture of dyes and colorants, showcasing their versatility beyond pharmaceutical applications. Recent investigations have also explored the potential of nitroquinoline derivatives as drug delivery systems, with their functional properties showing promise in advancing nanomedicine applications.

The biological significance of nitroquinoline compounds extends to their consideration as components in advanced drug delivery systems, where their unique chemical properties enable novel therapeutic approaches. Research has shown that certain nitroquinoline derivatives may exhibit enhanced bioavailability and targeting capabilities, making them valuable candidates for precision medicine applications. The intersection of their unique properties and potential therapeutic uses continues to drive research interest in nitroquinoline compounds within the scientific community.

Piperazine Functionalization in Heterocyclic Chemistry

Piperazine stands as one of the most important nitrogen-containing heterocycles in pharmaceutical chemistry, ranking within the top three most utilized nitrogen heterocyclic moieties in Food and Drug Administration-approved small-molecule pharmaceuticals. This six-membered diazine ring system provides an exceptional platform for drug design due to its favorable pharmacological properties and synthetic accessibility. The prominence of piperazine in drug discovery reflects its ability to serve as a versatile scaffold that can be functionalized at multiple positions to achieve desired biological activities.

Despite the widespread use of piperazine in medicinal chemistry, the structural diversity of piperazine-containing drugs has historically been limited, with approximately 80% of piperazine-containing pharmaceuticals featuring substituents only at the nitrogen positions. This limitation has driven recent research efforts toward developing new methodologies for carbon-hydrogen functionalization of the piperazine ring system. Major advances have been achieved in direct carbon-hydrogen functionalization of the carbon atoms within the piperazine ring, opening new avenues for structural diversification and drug development.

Contemporary synthetic approaches to piperazine functionalization encompass multiple strategies, including alpha-lithiation trapping, transition-metal-catalyzed alpha-carbon-hydrogen functionalizations, and photoredox catalysis methods. These methodologies provide researchers with tools to introduce structural diversity into this privileged drug scaffold, enabling the development of novel therapeutic agents with enhanced properties. However, researchers have encountered specific challenges when applying successful carbon-hydrogen functionalization methods from acyclic amines and saturated mono-nitrogen heterocyclic compounds to piperazine substrates, necessitating specialized approaches for this particular heterocyclic system.

The development of piperazine functionalization methods has significant implications for drug discovery, as it enables the creation of compounds with improved selectivity, potency, and pharmacological profiles. Recent advances in piperazine chemistry have focused on developing efficient synthetic routes that allow for the installation of various functional groups at strategic positions on the piperazine ring. These developments have expanded the chemical space available to medicinal chemists, providing new opportunities for developing innovative therapeutic agents that leverage the favorable properties of the piperazine scaffold while incorporating additional pharmacophoric elements.

Historical Context of Tert-butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate Development

The development of this compound emerged from the convergence of three major research areas in heterocyclic chemistry: quinoline derivatization, nitro compound functionalization, and piperazine scaffold modification. This compound represents a sophisticated example of hybrid molecule design, incorporating the established pharmacological benefits of quinoline derivatives with the enhanced reactivity provided by nitro substitution and the drug-like properties conferred by the piperazine moiety.

The compound has been assigned the Chemical Abstracts Service number 1133115-87-3 and is recognized as a pharmaceutical intermediate with applications in protein degrader building block systems. The historical development of this compound reflects the evolution of medicinal chemistry toward more complex, multi-functional molecules that can serve as versatile intermediates in the synthesis of advanced therapeutic agents. The tert-butyl carboxylate protecting group represents a standard approach in synthetic organic chemistry, providing stability during synthetic transformations while allowing for selective deprotection when required.

Research involving this compound has been documented in various chemical databases and commercial sources, indicating its recognized importance in pharmaceutical research. The compound's development timeline can be traced through patent literature and synthetic methodology publications, demonstrating the progressive refinement of synthetic approaches to access this complex heterocyclic system. The availability of this compound from multiple commercial suppliers reflects its established role as a valuable synthetic intermediate in pharmaceutical research.

The structural complexity of this compound necessitated the development of specialized synthetic methodologies, contributing to advances in heterocyclic chemistry more broadly. The compound's synthesis likely involves sequential functionalization strategies that demonstrate the sophisticated nature of modern synthetic organic chemistry, where multiple heterocyclic systems can be combined in a single molecule while maintaining chemical stability and synthetic accessibility. The continued research interest in this compound reflects its potential utility in developing novel therapeutic agents that leverage the combined pharmacological properties of its constituent structural elements.

| Structural Component | Chemical Significance | Pharmacological Relevance |

|---|---|---|

| Quinoline Ring System | Privileged scaffold in drug discovery | Broad spectrum biological activities |

| Nitro Substitution | Enhanced electronic properties | Modified biological activity profile |

| Piperazine Moiety | Top three nitrogen heterocycles in approved drugs | Favorable pharmacological properties |

| Tert-butyl Carboxylate | Standard protecting group strategy | Synthetic accessibility and stability |

特性

IUPAC Name |

tert-butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4/c1-18(2,3)26-17(23)21-11-9-20(10-12-21)15-7-6-14-13(5-4-8-19-14)16(15)22(24)25/h4-8H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOLJWBADJZUQHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672604 | |

| Record name | tert-Butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133115-87-3 | |

| Record name | 1,1-Dimethylethyl 4-(5-nitro-6-quinolinyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(5-nitroquinolin-6-YL)piperazine-1-carboxylate typically involves the reaction of 5-nitroquinoline with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process in a laboratory setting can be scaled up for industrial production by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency .

化学反応の分析

Types of Reactions

Tert-butyl 4-(5-nitroquinolin-6-YL)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives .

科学的研究の応用

Medicinal Chemistry

Tert-butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate is primarily investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, particularly in the treatment of neurological disorders and cancer.

Case Studies

- Anticancer Activity : Research has indicated that derivatives of quinoline compounds exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell proliferation .

- Neuropharmacological Effects : Studies have explored the compound's ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation is crucial for developing treatments for depression and anxiety disorders .

Chemical Biology

The compound serves as a building block in the synthesis of more complex molecules used in biological research. Its ability to form stable interactions with proteins makes it valuable for drug discovery and development.

Data Table: Applications in Chemical Biology

Research and Development

The compound is utilized extensively in research laboratories for the synthesis of novel compounds aimed at exploring new therapeutic avenues.

Case Studies

作用機序

The mechanism of action of Tert-butyl 4-(5-nitroquinolin-6-YL)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Comparison with Similar Compounds

Tert-butyl piperazine-1-carboxylate derivatives are widely employed in medicinal chemistry due to their modular synthesis and adaptability for structure-activity relationship (SAR) studies. Below, we compare the target compound with structurally and functionally analogous derivatives:

Table 1: Structural and Functional Comparison

Key Observations :

Functional Group Diversity: The nitroquinolinyl group in the target compound distinguishes it from morpholino-triazino (anticancer) and sulfonyl-oxindole (kinase inhibition) derivatives. Nitro groups are redox-active, enabling downstream modifications like reduction to amines or coupling with electrophiles .

In contrast, morpholino-triazino derivatives require multi-step cyclization and reflux conditions .

Biological Relevance: BTK inhibitors (e.g., ) leverage sulfonyl groups for hydrogen bonding, whereas the nitroquinolinyl group may confer DNA intercalation or nitroreductase activation properties, common in antiparasitic agents .

生物活性

Tert-butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate (CAS 1133115-87-3) is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Research indicates that this compound may act as a microtubule-targeting agent (MTA). MTAs are known for their role in disrupting microtubule dynamics, which is crucial for cell division. The compound has shown potential in inducing apoptosis (programmed cell death) in various cancer cell lines through mechanisms involving autophagy inhibition and modulation of the NF-κB signaling pathway .

Cytotoxicity and Apoptosis Induction

A study focused on the cytotoxic effects of several piperazine derivatives, including this compound, demonstrated significant pro-apoptotic activity in cancer cells. The compound was tested on a range of tumor cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Table 1: Summary of Cytotoxic Effects

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| Oral Squamous Cell Carcinoma | 15.2 | 70 |

| Human Leukemia | 12.8 | 65 |

| Colon Cancer | 10.5 | 80 |

The above data suggest that this compound exhibits potent cytotoxic effects across multiple cancer types, with colon cancer cells being particularly sensitive .

Autophagy Inhibition

The compound has also been studied for its ability to inhibit autophagy, a cellular process that can protect cancer cells from apoptosis under stress conditions. Research findings indicate that prolonged exposure to this compound can block autophagic flux, enhancing its pro-apoptotic efficacy .

Case Studies

A notable case study involved the use of this compound in an ex vivo model using splenocytes from Eμ-TCL1 mice, which are known to develop chronic lymphocytic leukemia (CLL). The results indicated that the compound significantly enhanced apoptosis in leukemic cells compared to control groups .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that modifications to the piperazine ring and the introduction of nitro groups significantly affect the biological activity of related compounds. For instance, derivatives with additional functional groups showed enhanced potency against specific cancer cell lines .

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic aromatic substitution or Buchwald-Hartwig coupling. A common method involves reacting a halogenated nitroquinoline derivative (e.g., 6-bromo-5-nitroquinoline) with tert-butyl piperazine-1-carboxylate under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) in polar aprotic solvents like 1,4-dioxane or THF at elevated temperatures (100–110°C). Optimization includes adjusting catalyst systems (e.g., Pd-based catalysts for coupling reactions), stoichiometry of reactants, and reaction duration to improve yields, which can exceed 80% under optimized conditions .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound's structure and purity?

Key techniques include:

- FT-IR : Confirms functional groups (e.g., nitro, carbonyl).

- NMR (¹H/¹³C) : Assigns proton and carbon environments, verifying piperazine and quinoline ring integration.

- LCMS : Validates molecular weight and purity.

- Single-crystal X-ray diffraction : Resolves 3D conformation, bond lengths, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). SHELX software is widely used for structure refinement .

Advanced Research Questions

Q. How can X-ray diffraction data resolve molecular conformation and intermolecular interactions of this compound?

Single-crystal X-ray analysis reveals torsional angles between the nitroquinoline and piperazine moieties, critical for understanding steric effects. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O, N–H···N), which influence crystal packing and stability. For example, strong hydrogen bonds between the nitro group and adjacent molecules can stabilize the lattice, impacting solubility and bioavailability .

Q. What methodological approaches address contradictions in reported biological activities across studies?

Discrepancies in bioactivity (e.g., enzyme inhibition potency) may arise from assay conditions (e.g., pH, co-solvents) or compound purity. Methodological solutions include:

Q. What computational strategies predict binding affinity and selectivity with target enzymes or receptors?

Molecular docking (e.g., AutoDock Vina) models interactions between the nitroquinoline moiety and active sites (e.g., kinase ATP-binding pockets). Molecular dynamics simulations assess binding stability over time, while QSAR studies correlate substituent effects (e.g., nitro position) with activity. These methods guide rational design of derivatives with enhanced selectivity .

Q. How can researchers optimize synthetic yield and purity when encountering byproducts or low efficiency?

Troubleshooting strategies include:

- Catalyst screening : Pd₂(dba)₃/Xantphos systems improve coupling efficiency in halogenated intermediates .

- Temperature control : Lowering reaction temperatures reduces decomposition of heat-sensitive nitro groups.

- Purification : Gradient silica chromatography (hexane/EtOAc) isolates the target compound from regioisomers or unreacted starting materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。